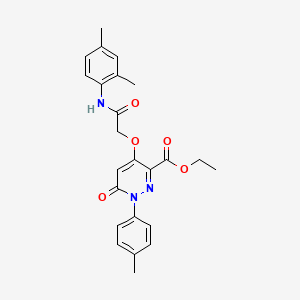![molecular formula C19H16N4O3 B2580564 2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one CAS No. 292058-33-4](/img/structure/B2580564.png)
2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The amino-quinazolin-4(3H)-one was synthesized by means of the reaction of the corresponding methyl anthranilate with an excess amount of guanidine in ethyl alcohol containing sodium ethoxide in moderate yield . 4-Arylaminoquinazolines, which have vast biological potential as anticancer agents, have thus been of great interest in syntheses .
Molecular Structure Analysis
Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Many synthetic and natural quinazoline-based drugs have been used clinically to treat diverse pathological conditions .
Chemical Reactions Analysis
Quinazolinones have been synthesized through various methods, including a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
Physical And Chemical Properties Analysis
Quinazolinones have diverse in vitro and in vivo pharmacological activities due to their synthetic accessibility . The presence of at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions is required to obtain antioxidant activity of 2-phenylquinazolin-4(3H)-one .
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized novel quinazoline derivatives to investigate their potential in treating various conditions:
Analgesic and Anti-inflammatory Activities : Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated significant activity, comparable or superior to reference standards like diclofenac sodium, with mild ulcerogenic potential (Alagarsamy et al., 2011).
Anti-tubercular Agents : Compounds with the quinazoline scaffold have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as anti-tubercular agents (Maurya et al., 2013).
Anticancer Properties : Derivatives of quinazolin-4(3H)-one have been studied for their cytotoxicity against cancer cell lines and potential as anti-cancer agents. Some compounds demonstrated potent anti-tubulin activity, offering insights into their mechanisms as anti-cancer agents (Hour et al., 2013).
Antimalarial and Antitumor Activities : The synthesis and biological evaluation of novel quinazolinone derivatives for their potential antimalarial and antitumor activities have been explored. This includes assessing cytotoxicity against human cancer cell lines and antimalarial activity against Plasmodium falciparum (Mphahlele et al., 2016).
Antioxidant Properties : The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones have been conducted to assess their antioxidant properties, revealing structure–antioxidant activity relationships and highlighting compounds with potent antioxidant and metal-chelating properties (Mravljak et al., 2021).
Mechanism of Action
While the specific mechanism of action for “2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one” is not available, quinazolinones in general have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
properties
IUPAC Name |
2-[3-hydroxy-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-26-12-8-6-11(7-9-12)23-10-15(24)16(17(23)20)18-21-14-5-3-2-4-13(14)19(25)22-18/h2-9,20,24H,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRNJRXBWRUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

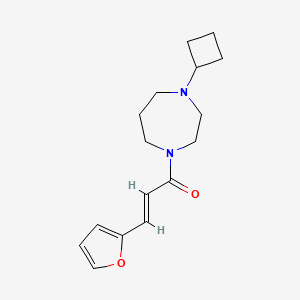
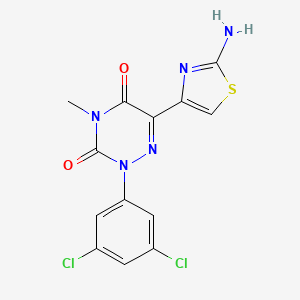
![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2580486.png)
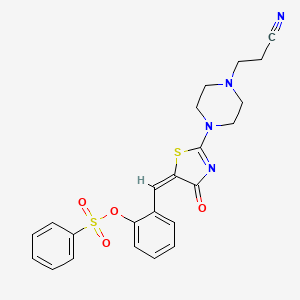
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)
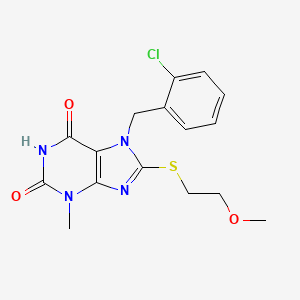
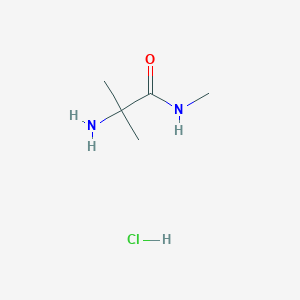
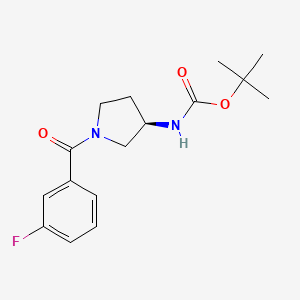
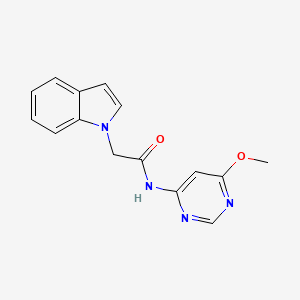
![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)


